2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol
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Overview
Description
2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol is a complex organic compound featuring a trimethoxyphenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol typically involves the following steps:
Formation of the Oxadiazole Ring: This is achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Methoxylation: The methoxy group is added via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors, followed by purification processes such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it under strong reducing conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways, such as those involving kinases or phosphatases.
Antimicrobial Activity: The compound can disrupt microbial cell membranes or inhibit essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
Erianin: A bibenzyl derivative with similar structural features and biological activities.
Combretastatin: A compound with a trimethoxyphenyl group, known for its anti-cancer properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in cancer treatment.
Uniqueness
2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol is unique due to its combination of an oxadiazole ring and a trimethoxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H18N2O6 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C18H18N2O6/c1-22-13-6-5-10(7-12(13)21)17-19-20-18(26-17)11-8-14(23-2)16(25-4)15(9-11)24-3/h5-9,21H,1-4H3 |
InChI Key |
LDYCROSPNJQFOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
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